molecular formula C22H20N2O4S B2570634 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922061-85-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

Cat. No. B2570634
CAS RN: 922061-85-6
M. Wt: 408.47
InChI Key: JFEDHIWCJQSWNY-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications

Methanesulfonic Acid Salt Forms

The compound N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide and its derivatives have applications in pharmaceuticals, specifically as anticonvulsant and analgesic agents. Eberlin, Eddleston, and Frampton (2013) characterized new methanesulfonic acid salt forms of carbamazepine, a closely related structural analogue of this compound. The study provided detailed structural insights through single-crystal X-ray diffraction, highlighting the compound's potential in developing novel pharmaceutical formulations (Eberlin, Eddleston & Frampton, 2013).

Pharmacological Influence on Receptors

Naporra et al. (2016) explored the influence of dibenzo[b,f][1,4]oxazepine derivatives on various receptors. Their study indicated that the oxazepine and oxepine derivatives exhibited high affinity for the human H1R (hH1R) but showed varying affinity for the human H4R (hH4R) depending on the chlorine substitution pattern. They highlighted that some of these compounds could be classified as "dirty drugs" due to their affinity to other aminergic GPCRs, but certain derivatives showed promising selectivity and specificity as receptor ligands (Naporra et al., 2016).

Catalytic Enantioselective Reactions

The compound and its structural analogues have been studied for their role in catalytic enantioselective reactions. Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This highlights the compound's relevance in the synthesis of chiral compounds, which are crucial in pharmaceutical drug development (Munck et al., 2017).

Role in Biomass-Involved Strategies

Zhang et al. (2015) developed an efficient method for assembling novel benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, utilizing the biomass-derived N-arylated 2-aminophenol. The compound's derivatives were synthesized in good to excellent yields, demonstrating its utility in green chemistry and sustainable approaches to chemical synthesis (Zhang et al., 2015).

properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-9-16(10-8-15)14-29(26,27)23-17-11-12-20-18(13-17)22(25)24(2)19-5-3-4-6-21(19)28-20/h3-13,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEDHIWCJQSWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

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